molecular formula C11H13N3S B1370348 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 26029-09-4

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1370348
CAS RN: 26029-09-4
M. Wt: 219.31 g/mol
InChI Key: GYEMVRVUKFGVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C8H8N4S . It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety .


Synthesis Analysis

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds has been reported in several studies . The basic nucleus is typically prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate . The compound can then be subjected to addition reactions with different aldehydes to synthesize Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is characterized by a 1,2,4-triazole ring substituted with an isopropyl group, a phenyl group, and a thiol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol include a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) . The compound has a molecular weight of 192.24 .

Scientific Research Applications

1. Surface Enhanced Raman Scattering (SERS) Probe Development Triazole derivatives have been utilized in the development of SERS-based probes for fast and accurate detection of DNA markers. This application leverages the unique optical properties of triazoles to enhance Raman scattering, providing a sensitive method for biomolecular detection .

Metal Ion Adsorption

Organofunctionalized silsesquioxanes with triazole derivatives have been used for the adsorption of metal ions. This application is significant in environmental chemistry for the removal of heavy metals from water and soil .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

Triazoles serve as key scaffolds in chemical synthesis, allowing for the creation of structurally diverse products. This is crucial in medicinal chemistry for generating compounds with potential therapeutic effects .

Anticancer Agent Development

1,2,4-Triazole derivatives have been synthesized and evaluated as potential anticancer agents. Their ability to inhibit abnormal cell growth makes them valuable in cancer research and drug development .

Molecular Structure Studies

The molecular structure of triazole derivatives like “4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol” can be studied to understand their chemical behavior and interactions. This knowledge is essential for designing molecules with desired properties .

Chemical Cataloging and Availability

Compounds such as “4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol” are cataloged and made available for research purposes. They are often listed with their properties and potential applications for easy reference by researchers .

properties

IUPAC Name

3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEMVRVUKFGVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627624
Record name 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

26029-09-4
Record name 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26029-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.